molecular formula C18H17N5S B10867744 4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B10867744
M. Wt: 335.4 g/mol
InChI Key: VGUSQKGHICJEFT-UHFFFAOYSA-N
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Description

4-BICYCLO[221]HEPT-5-EN-2-YL-5-(3-PHENYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a bicyclic structure combined with a pyrazole and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-(3-PHENYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-ene moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and an appropriate dienophile.

    Pyrazole Formation: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Triazole Formation: The triazole ring is typically formed through a cyclization reaction involving an azide and an alkyne.

    Final Coupling: The final step involves coupling the bicyclic structure with the pyrazole and triazole moieties under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or pyrazole rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives of the triazole and pyrazole rings.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

Industry

    Polymer Science: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or unique mechanical characteristics.

Mechanism of Action

The mechanism of action of 4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-(3-PHENYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfur atom in the hydrosulfide group can form interactions with metal ions or thiol groups in proteins, potentially modulating their activity. The bicyclic and aromatic structures may also facilitate binding to hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Similar bicyclic structure but different functional groups.

    Phenylpyrazole derivatives: Share the pyrazole moiety but differ in other structural aspects.

    Triazole-based compounds: Similar triazole ring but different substituents.

Uniqueness

4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-(3-PHENYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its bicyclic structure with both pyrazole and triazole moieties, along with the presence of a hydrosulfide group. This unique combination of features imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enyl)-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17N5S/c24-18-22-21-17(23(18)16-9-11-6-7-13(16)8-11)15-10-14(19-20-15)12-4-2-1-3-5-12/h1-7,10-11,13,16H,8-9H2,(H,19,20)(H,22,24)

InChI Key

VGUSQKGHICJEFT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)N3C(=NNC3=S)C4=CC(=NN4)C5=CC=CC=C5

Origin of Product

United States

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